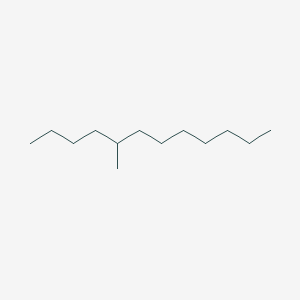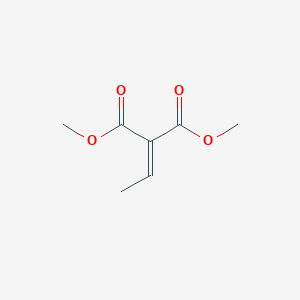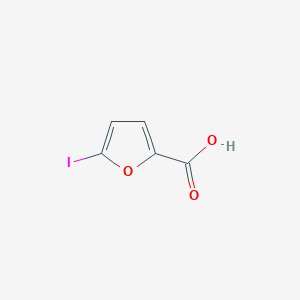
2-(Ethoxycarbonyl)-6-nitrobenzoic acid
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s occurrence in nature or its applications .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. For example, the Suzuki–Miyaura coupling is a common method used in the synthesis of boronic compounds .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. For example, the Knoevenagel Condensation is a reaction that could potentially involve this compound .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Organic Synthesis
Application Summary
This compound is pivotal in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation in complex organic molecules.
Methods of Application
The compound is used as a boron reagent under mild and functional group tolerant conditions. The reaction parameters, such as temperature and solvent, are optimized for the transmetalation process .
Results and Outcomes
The application of this compound in Suzuki–Miyaura coupling has led to high yields of the desired products, demonstrating its effectiveness as a boron reagent .
Catalysis
Application Summary
In catalysis, 2-(Ethoxycarbonyl)-6-nitrobenzoic acid derivatives are used in protodeboronation reactions, which are essential for creating valuable transformations in organic compounds.
Methods of Application
The compound undergoes catalytic protodeboronation utilizing a radical approach, which is paired with Matteson–CH2–homologation for formal anti-Markovnikov alkene hydromethylation .
Results and Outcomes
This method has been successfully applied to various organic substrates, leading to the formal total synthesis of complex molecules like δ-®-coniceine and indolizidine 209B .
Drug Discovery
Application Summary
This compound is a key intermediate in the discovery of new drugs, especially in the development of benzofuran derivatives with various pharmacological activities.
Methods of Application
It is used in the synthesis of benzofuran compounds through methods like free radical cyclization cascade, which is an efficient way to construct complex polycyclic structures .
Results and Outcomes
The synthesized benzofuran derivatives have shown promising bioactivities, such as anti-tumor and anti-viral properties, which are significant for the development of new therapeutic agents .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethoxycarbonyl-6-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-2-17-10(14)6-4-3-5-7(11(15)16)8(6)9(12)13/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAOZGFHEAVFMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethoxycarbonyl)-6-nitrobenzoic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one](/img/structure/B99048.png)







![Ethylamine, N,N-bis(trimethylsilyl)methyl]-](/img/structure/B99061.png)